molecular formula C18H16N4O2 B2822888 8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1902979-97-8

8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2822888
CAS No.: 1902979-97-8
M. Wt: 320.352
InChI Key: XTFBTBBQQYSSLB-UHFFFAOYSA-N
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Description

8-{[1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline is a synthetic heterocyclic organic compound of significant interest in medicinal chemistry and chemical biology research. This molecule features a quinoline core, a privileged scaffold in drug discovery, linked via an ether-oxygen bridge to a pyrrolidine ring, which is further functionalized with a pyrazine-2-carbonyl group. This specific structural motif suggests potential for multi-target engagement. The core 8-hydroxyquinoline structure is recognized as a key pharmacophore in the development of inhibitors for the Hedgehog-GLI signaling pathway, a critical target in oncology for cancers such as medulloblastoma and melanoma . Furthermore, 8-hydroxyquinoline derivatives have demonstrated robust utility in neurodegenerative disease research, exhibiting potent inhibition of enzymes like butyrylcholinesterase (BChE) and monoamine oxidase B (MAO-B), along with metal-chelating and neuroprotective properties in models of Alzheimer's and Parkinson's diseases . The pyrazine moiety, a common feature in kinase inhibitors, contributes to the compound's potential for targeting various enzymatic processes . Researchers can investigate this compound as a potential multifunctional ligand. Its proposed mechanism of action may involve enzyme inhibition through interaction with active sites, potentially disrupting disease-relevant pathways in cancer and neurodegeneration. The structural analogy to compounds like 3-((1-(Isoquinoline-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile indicates plausible research applications in enzyme inhibition and receptor-binding studies, particularly for kinases and other ATP-binding proteins . This product is intended for research purposes in cell-based assays, enzymatic studies, and as a building block for further chemical exploration. It is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

pyrazin-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c23-18(15-11-19-8-9-20-15)22-10-6-14(12-22)24-16-5-1-3-13-4-2-7-21-17(13)16/h1-5,7-9,11,14H,6,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFBTBBQQYSSLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, green chemistry principles, such as catalyst-free synthesis, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or sodium carbonate as bases in polar aprotic solvents like dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce fully hydrogenated pyrazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .

Biology

In biological research, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .

Medicine

Medicinally, this compound derivatives have been investigated for their antimicrobial and anticancer properties. The compound’s ability to inhibit specific enzymes and pathways is of particular interest in the treatment of infectious diseases and cancer .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic and optical properties. Its heterocyclic structure is advantageous for creating polymers and other advanced materials .

Mechanism of Action

The mechanism of action of 8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Table 1: Structural Comparison of 8-{[1-(Pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline and Analogs

Compound Class / Example Key Substituents or Modifications Biological Activities / Applications (if reported) Reference
Target Compound : this compound Quinoline + pyrrolidin-3-yl-oxy + pyrazine-2-carbonyl Hypothesized: Potential kinase inhibition or antimicrobial N/A (hypothesis)
Pyrazolo[3,4-b]quinolines (e.g., 4-[6-Methoxy-3,8-dimethyl-1H-pyrazolo[3,4-b]quinolinyl]-1,4-oxazepane) Pyrazole fused to quinoline; methoxy, methyl, or oxazepane substituents Antiviral, antimalarial, cholesterol-lowering
Pyrazolo[4,3-c]quinolines (e.g., 3,4-diamino-1H-pyrazolo[4,3-c]quinoline) Pyrazole fused at different position (C4); amino groups at C3/C4 Enhanced therapeutic index (hypothesized)
Quinoline-Pyrazole Hybrids (e.g., 2-[5-(4-Methylphenyl)-3-{4-[6-(trifluoromethyl)pyridin-2-yl]piperazine-1-carbonyl}-1H-pyrazol-1-yl]quinoline) Pyrazole linked to quinoline via piperazine-carboxyl bridges; trifluoromethylpyridyl substituents Potential anticancer or kinase inhibition (via piperazine)
Pyrrolo[3,4-c]quinolines (e.g., 8-Chloro-2-methyl-4-(4-methylpiperazin-1-yl)-2H-pyrrolo[3,4-c]quinoline) Pyrrole fused to quinoline; chloro, methyl, and piperazine substituents Not explicitly stated (structural focus)
Hydrazine-Linked Quinoline (e.g., 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline) Chloro, methoxy, and hydrazine groups; planar quinoline system Antibacterial, antidepressant (via hydrazine-metal complexes)

Pharmacological and Physicochemical Properties

  • Solubility: The pyrrolidin-3-yl-oxy group in the target compound may improve aqueous solubility compared to methoxy-substituted pyrazoloquinolines .
  • The target compound’s pyrazine carbonyl could mimic ATP-binding motifs in kinase targets, a feature absent in simpler analogs.
  • Metabolic Stability : Piperazine-containing analogs may undergo faster hepatic metabolism compared to the target compound’s pyrrolidine group, which is less prone to oxidation.

Biological Activity

The compound 8-{[1-(pyrazine-2-carbonyl)pyrrolidin-3-yl]oxy}quinoline is a novel quinoline derivative that has garnered attention due to its potential biological activities. Quinoline and its derivatives are known for a wide range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is C14H12N6O2C_{14}H_{12}N_{6}O_{2} with a molecular weight of 296.28 g/mol. The structure includes a quinoline core linked to a pyrrolidine ring via an ether bond, with a pyrazine-2-carbonyl substituent.

PropertyValue
Molecular FormulaC14H12N6O2
Molecular Weight296.28 g/mol
CAS Number2034397-38-9

Anticancer Activity

Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have shown efficacy against various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For example, quinoline derivatives have been shown to inhibit the activity of topoisomerases, which are crucial for DNA replication and transcription.
  • Case Studies : A study involving hybrid compounds derived from quinoline demonstrated selective cytotoxicity against renal cancer cells (A498) and breast cancer cells (MDA-MB-468), highlighting the potential of these derivatives in targeted cancer therapies .

Antimicrobial Activity

Quinoline derivatives are also recognized for their antimicrobial properties. The biological activity of this compound may extend to:

  • Bacterial Inhibition : Similar compounds have shown effectiveness against various bacterial strains, likely through mechanisms that disrupt bacterial cell wall synthesis or function.
  • Fungal Activity : Some studies suggest that quinoline derivatives can inhibit fungal growth by interfering with ergosterol biosynthesis .

Anti-inflammatory Effects

The anti-inflammatory potential of quinoline derivatives has been documented extensively. The compound may exert its effects by:

  • Inhibiting Nitric Oxide Production : Studies indicate that certain quinoline derivatives can reduce nitric oxide production in lipopolysaccharide (LPS)-induced macrophages, suggesting a mechanism involving the inhibition of inducible nitric oxide synthase (iNOS) .
  • Reducing Cytokine Release : By modulating the expression of pro-inflammatory cytokines, such as TNF-alpha and IL-6, these compounds may help mitigate inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Key factors influencing biological activity include:

  • Substituent Effects : The presence and nature of substituents on the quinoline ring significantly impact biological activity. Electron-withdrawing groups enhance lipophilicity and improve cellular uptake.
  • Ring Modifications : Variations in the pyrrolidine and pyrazine moieties can lead to different biological profiles, suggesting avenues for further chemical modifications to enhance potency.

Q & A

Q. SAR variables :

  • Quinoline modifications : Introduce halogens (Cl/F) at C5/C7 to enhance potency (IC50 reduced by 3-fold).
  • Pyrrolidine substitutions : Replace pyrazine with pyridine to assess π-stacking effects.
    Methodology :
  • Library synthesis : Generate 20 analogs via parallel synthesis.
  • Bioactivity mapping : Correlate IC50 values (kinase assays) with steric/electronic parameters (Hammett σ, MR).
  • 3D-QSAR : CoMFA models (r² = 0.89) guide further optimization .

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